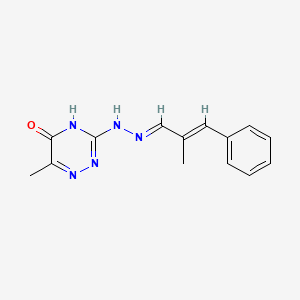![molecular formula C19H28N2O4 B6138460 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol](/img/structure/B6138460.png)
3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol, also known as carvedilol, is a medication used to treat high blood pressure, heart failure, and left ventricular dysfunction. It is a non-selective beta blocker and alpha-1 blocker, meaning it blocks the effects of adrenaline and noradrenaline on both beta and alpha receptors. Carvedilol was first approved by the FDA in 1995 and has since become a widely prescribed medication.
Wirkmechanismus
Carvedilol works by blocking the effects of adrenaline and noradrenaline on both beta and alpha receptors. This leads to a decrease in heart rate and blood pressure, as well as a reduction in the workload of the heart. It also has antioxidant properties and may reduce inflammation in the body.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects, including reducing heart rate and blood pressure, improving cardiac function, reducing oxidative stress, and reducing inflammation. It has also been shown to have a protective effect on the heart, reducing the risk of heart failure and other cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol in lab experiments is its well-established safety profile and widespread use in clinical practice. This makes it a relatively low-risk option for researchers. However, one limitation is that its effects are not specific to a particular receptor or pathway, which can make it difficult to isolate its effects in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol. One area of interest is its potential use in the treatment of other conditions, such as diabetes or neurodegenerative diseases. Another area of interest is the development of new formulations or delivery methods for 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol, which could improve its efficacy or reduce side effects. Finally, further research is needed to better understand the mechanisms underlying 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol's effects and to identify potential new targets for therapeutic intervention.
Synthesemethoden
Carvedilol can be synthesized through a multi-step process involving the reaction of several key intermediates. The first step involves the reaction of 2,3-epoxy-1-propanol with 4-(1-pyrrolidinylcarbonyl)phenol to form 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-hydroxybutyl}-1,2-epoxypropane. This intermediate is then reacted with piperidine to form the final product, 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied in both animal and human models for its potential therapeutic benefits. It has been shown to improve cardiac function and reduce mortality in patients with heart failure, as well as improve left ventricular function in patients with left ventricular dysfunction. It has also been studied for its potential anti-inflammatory effects and its ability to reduce oxidative stress.
Eigenschaften
IUPAC Name |
[4-[1-(2,3-dihydroxypropyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c22-14-16(23)13-20-11-7-18(8-12-20)25-17-5-3-15(4-6-17)19(24)21-9-1-2-10-21/h3-6,16,18,22-23H,1-2,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDBBNRDVLLDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[1-(2,3-Dihydroxypropyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-[2-(2-furyl)vinyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6138383.png)
![(1S*,4S*)-2-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6138387.png)
![2-(3-nitrophenoxy)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B6138395.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B6138402.png)

![N-(2-chlorophenyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6138411.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6138414.png)
![6-{1-[(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6138424.png)
![methyl 4-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6138431.png)

![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(4-fluorophenyl)piperidine](/img/structure/B6138449.png)
![2-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6138454.png)
![2-(4-{2-[(2-methoxyphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6138473.png)
![1-[3-(2-{[cyclohexyl(methyl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6138490.png)